molecular formula C17H22N2O2 B12743115 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76099-00-8

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B12743115
CAS No.: 76099-00-8
M. Wt: 286.37 g/mol
InChI Key: XNGRXGBEOFHBQA-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features both an oxazepine and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the molecule .

Scientific Research Applications

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include antimicrobial and anticancer agents.

    Industry: It can be used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism by which 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to the combination of both oxazepine and benzimidazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

76099-00-8

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-hexyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H22N2O2/c1-2-3-4-7-10-17-16-18-14-8-5-6-9-15(14)19(16)11-13(21-17)12-20-17/h5-6,8-9,13H,2-4,7,10-12H2,1H3

InChI Key

XNGRXGBEOFHBQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC12C3=NC4=CC=CC=C4N3CC(O1)CO2

Origin of Product

United States

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